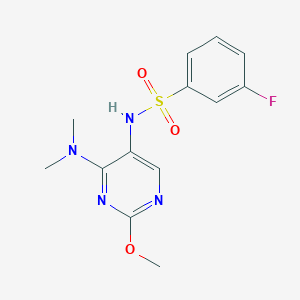

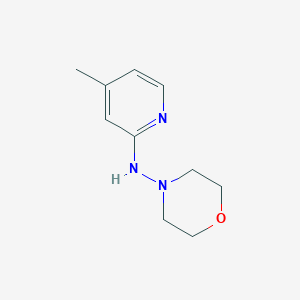

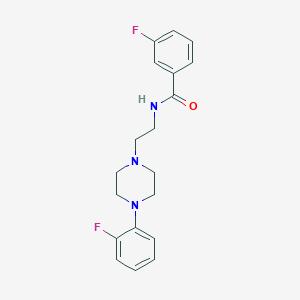

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Dimethylaminopyridine (DMAP) is a derivative of pyridine and is more basic than pyridine due to the resonance stabilization from the NMe2 substituent . It’s a white solid and is a useful nucleophilic catalyst for a variety of reactions .

Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis

The molecular structure of DMAP was confirmed by single-crystal X-ray diffraction (SXRD) techniques .Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical and Chemical Properties Analysis

DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg. Its acidity (pKa) is 9.6 in water, 17.95 (pKa of conjugate acid in acetonitrile) .Aplicaciones Científicas De Investigación

Improved Therapeutic Efficacy and Reduced Toxicity

Research has concentrated on enhancing the therapeutic effectiveness of 5-FU, a core component in treating a range of solid tumors, including colorectal and breast cancers. Fluoropyrimidines like capecitabine, UFT (ftorafur plus uracil), and S-1 (tegafur plus gimeracil and oteracil) are designed as prodrugs of 5-FU to increase its antitumor activity while aiming to minimize associated toxicities. These compounds undergo metabolic activation within the body, selectively targeting cancer cells and sparing healthy tissues, thus potentially offering a more favorable toxicity profile compared to 5-FU itself. The goal is to achieve more effective cancer treatment outcomes with fewer adverse effects, leveraging the unique pharmacological properties of these prodrugs (Malet-Martino & Martino, 2002), (Maehara, 2003).

Enhanced Drug Delivery Systems

The development of novel drug delivery systems, including those for N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-fluorobenzenesulfonamide, focuses on improving the bioavailability and pharmacokinetics of anticancer agents. By optimizing how these drugs are absorbed, distributed, metabolized, and excreted, researchers aim to enhance their efficacy against cancer cells. This involves sophisticated formulations that can directly target tumor tissues, potentially leading to improved therapeutic outcomes and reduced risk of systemic toxicity. The synthesis and characterization of related compounds underscore the significance of aminobenzenesulfonamide derivatives in pharmaceutical development, offering insights into creating more effective and less toxic therapeutic options for cancer treatment (Kaneda, 2020).

Pharmacogenetic Considerations

Pharmacogenetics plays a crucial role in tailoring cancer chemotherapy to individual patient genetic profiles, potentially relevant to the use and study of this compound. By understanding genetic variations that affect drug metabolism—particularly those influencing enzymes like dihydropyrimidine dehydrogenase (DPD), crucial for metabolizing fluoropyrimidines—clinicians can personalize treatment plans to minimize toxicity and improve efficacy. This approach underscores the importance of genetic testing and biomarker identification in optimizing cancer treatment regimens and highlights the ongoing need for research in this area to fully realize the benefits of personalized medicine (Falvella et al., 2015).

Mecanismo De Acción

In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4O3S/c1-18(2)12-11(8-15-13(16-12)21-3)17-22(19,20)10-6-4-5-9(14)7-10/h4-8,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDLBJOCAIIHKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC(=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2871449.png)

![N-(2,3-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871451.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2871461.png)

![3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2871462.png)

![[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2871464.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2871469.png)